molecular formula C9H8BrNO2 B1415632 (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 1344389-49-6

(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B1415632
CAS RN: 1344389-49-6
M. Wt: 242.07 g/mol
InChI Key: JOMWUCRGBBSIIL-QMMMGPOBSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, an inorganic compound, a polymer, etc .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions such as addition reactions, substitution reactions, or complex multi-step syntheses .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve acid-base reactions, redox reactions, or other types of chemical reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and other properties .

Scientific Research Applications

1. Applications in Organic Synthesis and Chemical Reactions

  • Indole derivatives, including structures similar to (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid, have been utilized in various organic syntheses. For instance, indole-5-carboxylic acid has been used in oligomerization reactions with thiols, leading to the formation of complex structures like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions have also resulted in the formation of dimers and trimers of the indole derivatives, indicating the compound's versatility in organic synthesis (Mutulis et al., 2008).

  • The compound has been part of regioselective syntheses, such as the development of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This process is significant in the strategic construction of molecules like Herdmanine D, highlighting its importance in the synthesis of complex organic molecules with potential biological activities (Sharma et al., 2020).

2. Role in Medicinal Chemistry and Pharmaceutical Research

  • Indole derivatives are central to pharmaceutical research due to their complex structure and biological relevance. Studies have shown that indole-2-carboxylic acid and its derivatives possess significant anti-inflammatory and analgesic activities. This positions compounds like this compound as potential scaffolds or intermediates in the development of new therapeutic agents (Sondhi et al., 2007).

  • The structural versatility of indole carboxylic acids has been exploited for the synthesis of various biologically active molecules. This includes their use in the development of antimicrobial agents, highlighting their potential as key intermediates in the design of new drugs with enhanced efficacy against various microbial pathogens (Raju et al., 2015).

3. Contributions to Material Science and Chemistry

  • Indole-2-carboxylic acid derivatives have been utilized in the creation of fluorescent materials, indicating their potential applications in material science. Specifically, these compounds have been involved in processes that yield fluorescent 2,3-diarylindoles, which are significant in the development of materials with specific optical properties (Miyasaka et al., 2009).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity information, flammability, reactivity, and other safety-related information .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, or potential for new synthesis methods or derivatives .

properties

IUPAC Name

(2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWUCRGBBSIIL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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